环氧氯丙烷-d5

描述

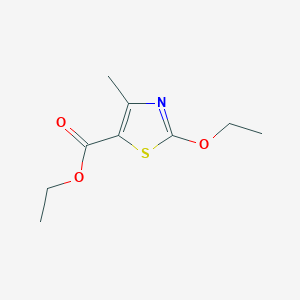

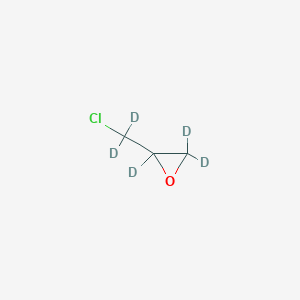

Epichlorohydrin-d5 is a variant of Epichlorohydrin where five of the hydrogen atoms are replaced by deuterium . It is a compound with the empirical formula C3D5ClO and a molecular weight of 97.56 . It is used in laboratory settings and for the synthesis of substances .

Chemical Reactions Analysis

Epichlorohydrin can undergo hydrolysis reactions, which are influenced by pH . In the case of Epichlorohydrin and Glycidol, their use in aqueous environments can lead to the formation of compounds like monochloropropanediol (MCPD) and dichloropropanol (DCP), which are reported as dangerous for human health .

Physical And Chemical Properties Analysis

Epichlorohydrin-d5 has an isotopic purity of ≥98 atom % D and an assay of ≥99% (CP). It contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.438 (lit.), a boiling point of 115-117 °C (lit.), and a melting point of -57 °C (lit.). Its density is 1.247 g/mL at 25 °C .

科学研究应用

Environmental Remediation: Cyclodextrin Polymers

Epichlorohydrin-d5: is used in the synthesis of cyclodextrin polymers , which are instrumental in environmental applications such as water and wastewater treatment. These polymers have the unique ability to form inclusion complexes with various pollutants, facilitating their removal from contaminated sites .

Advanced Material Synthesis: Graphene Oxide Composites

Researchers have developed a novel composite material by functionalizing beta-cyclodextrin with reduced graphene oxide and cross-linking with epichlorohydrin. This composite shows promise for the treatment of phenolic wastewater, demonstrating high adsorption capacity and efficiency .

Analytical Chemistry: Solid-State NMR Techniques

In the field of analytical chemistry, Epichlorohydrin-d5 plays a crucial role in the structural characterization of materials. Solid-state NMR techniques, such as cross-polarization magic-angle spinning (CPMAS), leverage epichlorohydrin-d5 to elucidate the molecular structure and dynamics of complex materials .

Industrial Applications: Chromatography

The cross-linked cyclodextrin gels synthesized using epichlorohydrin-d5 are utilized in chromatography at an industrial scale. These gels are effective in separating and purifying chemical compounds, making them valuable for various industrial processes .

Toxicology: Bioassays

Epichlorohydrin-d5 is used in bioassays to evaluate the effectiveness of pollutant removal processes. For instance, lettuce seed germination tests can determine the residual toxicity in water treated with cyclodextrin-epichlorohydrin polymers .

Polymer Chemistry: Cross-Linked Gels

In polymer chemistry, epichlorohydrin-d5 is employed to produce cross-linked cyclodextrin gels. These gels have diverse functionalities and can be formed into beads or other shapes, which are then used for pollutant adsorption in wastewater treatment .

Water Treatment: Phenolic Pollutants Removal

The composite materials synthesized using epichlorohydrin-d5 have shown remarkable efficiency in removing phenolic pollutants from water. This application is critical due to the high toxicity and persistence of phenolic compounds in the environment .

Research and Development: Synthesis of Novel Adsorbents

Epichlorohydrin-d5 is integral to the research and development of new adsorbent materials. Its role in the synthesis of cyclodextrin-based polymers contributes to the creation of innovative solutions for environmental pollution control .

安全和危害

未来方向

The global Epichlorohydrin market is expected to grow at a CAGR of 4.44% during the forecast period until 2030 . There is ongoing research into the feasibility of load flexibilisation in epichlorohydrin plants, which could increase profitability by demand response for electricity and balancing market .

作用机制

Target of Action

Epichlorohydrin-d5, also known as 1-Chloro-2,3-epoxypropane, is a compound that primarily targets the kidneys, liver, and lungs . It is known to have adverse physicochemical, human health, and environmental effects .

Mode of Action

Epichlorohydrin-d5 is a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized, and in the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .

Biochemical Pathways

Epichlorohydrin-d5 affects several biochemical pathways. Metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .

Pharmacokinetics

Epichlorohydrin-d5 is readily absorbed after oral, inhalation, or dermal exposures . It shows a rapid elimination half-life of 2 hours and total excreta recovery of 91.61% of the radiolabeled chemical . The extent of absorption is similar after doses of either 1 or 100 mg/kg .

Result of Action

The chronic and subchronic administration of Epichlorohydrin-d5 in studies with rodents causes damage to the lungs, liver, kidneys, adrenals, and the CNS and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is also genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .

Action Environment

Epichlorohydrin-d5 is a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also harmful to aquatic life . Therefore, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid release to the environment .

属性

IUPAC Name |

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQWZUYTZBJKN-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584038 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epichlorohydrin-d5 | |

CAS RN |

69533-54-6 | |

| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epichlorohydrin-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Epichlorohydrin-d5 in synthesizing deuterated propranolol analogs?

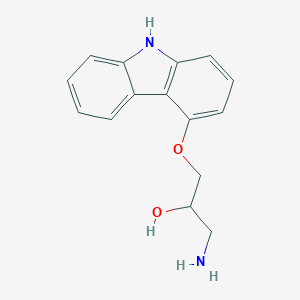

A1: Epichlorohydrin-d5, a deuterated form of epichlorohydrin, serves as a crucial starting material for incorporating deuterium atoms into the propanolamine side chain of propranolol and its derivatives []. This isotopic labeling is essential for various research applications, including:

Q2: Can you describe the reaction of Epichlorohydrin-d5 with 1-naphthol in the synthesis of deuterated propranolol?

A2: In this synthesis [], Epichlorohydrin-d5 reacts with 1-naphthol in the presence of a catalytic amount of pyridine. This reaction yields a mixture of two products:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。